Tridolgosir hydrochloride

概要

説明

トリドルゴシル塩酸塩は、スワインソナ・カネスケンス植物由来のインドリジジンアルカロイドです。糖タンパク質のN結合型炭水化物の処理に関与する酵素であるα-マンノシダーゼIIの強力な阻害剤として知られています。 この化合物は、顕著な抗転移、抗増殖、免疫調節作用を示します .

準備方法

合成経路と反応条件: トリドルゴシル塩酸塩の合成には、スワインソナ・カネスケンスからインドリジジンアルカロイドを抽出することが含まれます。次に、化合物を一連の化学反応にかけ、塩酸塩を得ます。 具体的な合成経路と反応条件は広く文書化されていませんが、通常は抽出、精製、結晶化などの標準的な有機合成技術が含まれます .

工業生産方法: トリドルゴシル塩酸塩の工業生産には、植物源からの大規模抽出、続いてアルカロイドを塩酸塩に変換するための化学合成が含まれる可能性があります。 このプロセスでは、最終生成物の高収率と高純度を確保するために最適化が必要になります .

化学反応の分析

反応の種類: トリドルゴシル塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、化合物の酸素の添加または水素の除去が含まれます。

還元: この反応は、化合物の水素の添加または酸素の除去が含まれます。

共通の試薬と条件:

酸化: 過マンガン酸カリウムまたは過酸化水素などの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化誘導体をもたらす可能性があり、還元はトリドルゴシル塩酸塩の還元形をもたらす可能性があります .

4. 科学研究への応用

トリドルゴシル塩酸塩は、幅広い科学研究への応用があります。

化学: α-マンノシダーゼIIの阻害とその糖タンパク質処理への影響を研究するためのツールとして使用されます。

生物学: この化合物の免疫調節特性により、免疫系調節とがん転移の研究に役立ちます。

医学: トリドルゴシル塩酸塩は、がんや糖タンパク質処理異常を伴うその他の疾患の治療における潜在的な治療用途について調査されています。

科学的研究の応用

Scientific Research Applications

-

Cancer Treatment :

- Tridolgosir hydrochloride has been investigated for its antitumor properties. In preclinical studies, it has shown promise in slowing tumor growth and enhancing the susceptibility of tumor cells to immune responses by modifying carbohydrate structures on their surfaces .

- A phase II clinical trial involving GD0039 (the hydrochloride salt form) in patients with renal carcinoma yielded discouraging results; however, ongoing research continues to explore its potential in different cancer types and treatment regimens .

- Immunomodulation :

- Drug Development :

Case Study 1: Renal Carcinoma

- Objective : Evaluate the efficacy of this compound in renal carcinoma patients.

- Findings : The phase II trial indicated limited effectiveness; however, it provided valuable insights into patient responses and guided further research into combination therapies that might enhance its efficacy .

Case Study 2: Tumor Growth Inhibition

- Objective : Investigate the impact of this compound on tumor growth in animal models.

- Findings : Studies demonstrated that treatment with Tridolgosir led to a significant reduction in tumor size and altered glycosylation patterns that correlated with reduced metastatic behavior .

Data Tables

| Application Area | Mechanism of Action | Current Status |

|---|---|---|

| Cancer Treatment | Alpha-mannosidase II inhibition | Clinical trials ongoing |

| Immunomodulation | Enhances lymphocyte activation | Preclinical studies |

| Drug Development | Targeting glycosylation pathways | Research phase |

作用機序

トリドルゴシル塩酸塩は、α-マンノシダーゼIIを競合的に阻害することで効果を発揮します。この酵素は、ゴルジ装置から細胞表面に移動する新規に合成された糖タンパク質のN結合型炭水化物を処理します。この酵素を阻害することにより、トリドルゴシル塩酸塩は、レクチン-フィトヘマグルチニンに結合する高度に分岐した炭水化物構造の形成を減少させます。 この阻害は、腫瘍の悪性度と転移の可能性の低下、および腫瘍細胞の免疫系攻撃に対する感受性の向上をもたらします .

6. 類似の化合物との比較

トリドルゴシル塩酸塩は、インドリジジンアルカロイドのクラスに属します。同様の化合物には以下が含まれます。

スワインソニン: 類似のα-マンノシダーゼ阻害特性を持つ別のインドリジジンアルカロイド。

カスタノスペルミン: グリコシダーゼも阻害し、同様の生物学的活性を持つアルカロイド。

1-デオキシノジリマイシン: グリコシダーゼを阻害し、同様の研究用途で使用されるグルコースアナログ

トリドルゴシル塩酸塩は、α-マンノシダーゼIIの特異的な阻害と強力な抗転移および免疫調節作用においてユニークであり、科学研究と潜在的な治療用途にとって貴重な化合物となります .

類似化合物との比較

Tridolgosir hydrochloride belongs to the class of indolizidine alkaloids. Similar compounds include:

Swainsonine: Another indolizidine alkaloid with similar alpha-mannosidase inhibition properties.

Castanospermine: An alkaloid that also inhibits glycosidases and has similar biological activities.

1-Deoxynojirimycin: A glucose analog that inhibits glycosidases and is used in similar research applications

This compound is unique in its specific inhibition of alpha-mannosidase II and its potent antimetastatic and immunomodulatory activities, making it a valuable compound for scientific research and potential therapeutic applications .

生物活性

Tridolgosir hydrochloride, an indolizidine alkaloid derived from the plant Swainsona canescens, exhibits significant biological activity, primarily through its role as a potent inhibitor of Golgi alpha-mannosidase II (alphaMII). This compound has garnered interest for its potential therapeutic applications, particularly in oncology, due to its antimetastatic, antiproliferative, and immunomodulatory properties.

This compound functions by competitively inhibiting alphaMII, which is crucial for processing N-linked carbohydrates of glycoproteins within the Golgi apparatus. This inhibition leads to the production of hybrid-type carbohydrates on the cell surface, which can enhance immune responses and reduce tumor aggressiveness. The altered glycosylation patterns associated with this compound have been linked to decreased metastatic potential in various cancers.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- Anticancer Effects : Inhibition of tumor growth and metastasis in various cancer models.

- Immunomodulation : Enhancement of lymphocyte activation and immune response.

- Glycosylation Alteration : Induction of hybrid-type glycans affecting cellular interactions.

In Vitro Studies

Tridolgosir has demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, studies show that it can inhibit C6 glioma cells with an IC50 value of approximately 0.05 µg/mL within 24 hours .

In Vivo Studies

In animal models, Tridolgosir has been shown to:

- Reduce tumor growth in immunodeficient mice with sarcoma.

- Prevent lung metastasis in melanoma models while restoring immune function .

Clinical Trials

Clinical investigations into this compound have yielded mixed results:

- A Phase I trial indicated some efficacy, with one patient experiencing significant tumor remission .

- A Phase II trial involving patients with advanced renal cell carcinoma showed no substantial anti-tumor activity despite initial promise .

Summary of Clinical Data

| Study Type | Patient Population | Key Findings |

|---|---|---|

| Phase I | 16 patients | Some tumor remissions; dose-dependent inhibition of alphaMII |

| Phase II | 17 patients | No significant anti-tumor activity observed |

Safety and Adverse Effects

Common adverse effects reported during clinical trials include fatigue, nausea, and elevated liver enzymes (AST). These effects were generally mild but highlight the need for careful monitoring during treatment .

Case Studies

- Case Study 1 : A patient with head and neck cancer showed over 50% tumor reduction after treatment with this compound, indicating potential for specific cancer types.

- Case Study 2 : In a cohort study involving patients with metastatic renal cell carcinoma, no significant improvement was noted, suggesting variability in response based on cancer type or genetic factors .

特性

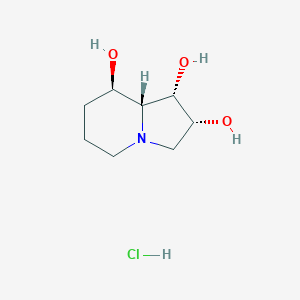

IUPAC Name |

(1S,2R,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2,8-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c10-5-2-1-3-9-4-6(11)8(12)7(5)9;/h5-8,10-12H,1-4H2;1H/t5-,6-,7-,8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIRVFCZWYJVKCV-XNJRRJNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2C(C(CN2C1)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]2[C@@H]([C@@H](CN2C1)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175722 | |

| Record name | Tridolgosir hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214462-68-7 | |

| Record name | Tridolgosir hydrochloride [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214462687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridolgosir hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIDOLGOSIR HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78KR51ES9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。